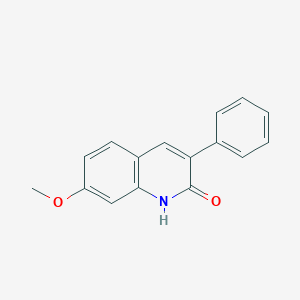

7-Methoxy-3-phenyl-2-quinolinol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-13-8-7-12-9-14(11-5-3-2-4-6-11)16(18)17-15(12)10-13/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLACADSVJJPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475323 | |

| Record name | 7-METHOXY-3-PHENYL-2-QUINOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141748-56-3 | |

| Record name | 7-METHOXY-3-PHENYL-2-QUINOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Advancements in the Synthesis of 7 Methoxy 3 Phenyl 2 Quinolinol and Structural Congeners

Elucidation of Synthetic Pathways Towards 2-Quinolinols/2-Quinolinones

The construction of the 2-quinolinol/2-quinolone core can be achieved through various synthetic methodologies, ranging from classical multi-step sequences to modern catalytic approaches. These methods provide access to a wide diversity of substituted quinoline (B57606) derivatives. nih.gov

Multi-Step Organic Reaction Sequences

Traditional approaches to quinoline synthesis often involve multi-step reaction sequences. nih.govmdpi.com These classical methods, while sometimes lengthy, have been instrumental in accessing a variety of functionalized quinoline derivatives and remain relevant in contemporary organic synthesis. nih.gov For instance, the synthesis of certain quinoline derivatives can begin from substituted anilines, which then undergo a series of reactions to build the heterocyclic ring. nih.gov One such classical named reaction is the Doebner reaction, which typically involves the reaction of an aniline (B41778), a benzaldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids, though it can suffer from low yields or long reaction times. nih.gov

A documented two-step synthesis for a related compound, 7-methoxy-2-phenylquinoline-3-carbaldehyde, involves the reaction of 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) with phenylboronic acid. researchgate.net This Suzuki coupling reaction, followed by purification, provides the desired product. researchgate.net Another example is the synthesis of 3-hydroxyquinoline, which can be prepared from isatin (B1672199) through a multi-step process involving the formation of 3-hydroxycinchoninic acid followed by decarboxylation. orgsyn.org

Cyclization Reactions as a Key Synthetic Strategy

Cyclization reactions represent a cornerstone in the synthesis of the 2-quinolinol/2-quinolone scaffold. mdpi.comnih.gov These reactions often involve the intramolecular ring closure of a suitably substituted precursor.

One of the most well-known methods is the Camps cyclization , which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The regioselectivity of this reaction, leading to either quinolin-4-ones or quinolin-2-ones, is dependent on the substrate structure and the reaction conditions. mdpi.com

Palladium-catalyzed cyclization reactions have emerged as powerful tools for quinolinone synthesis. nih.gov For example, a palladium-catalyzed C-H bond activation/C-C bond formation/cyclization cascade process allows for the synthesis of quinolinone derivatives from simple anilines. organic-chemistry.org Another approach involves the palladium-catalyzed cyclization of N-(2-formylaryl)alkynamides via oxypalladation of the alkyne. organic-chemistry.org Tandem reactions, such as the palladium-catalyzed amination/aldol condensation of aryl halides with acetamides, have also been successfully employed. nih.gov

Electrophilic cyclization of N-(2-alkynyl)anilines using various electrophiles like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) provides a direct route to 3-halo-substituted quinolines. nih.gov This 6-endo-dig cyclization proceeds under mild conditions and tolerates a range of functional groups. nih.gov

Furthermore, radical-promoted cyclization of arylamine precursors offers an alternative pathway to substituted quinolines. nih.gov For instance, N-bromosuccinimide (NBS) can mediate a radical reaction to form 3-substituted quinolines. nih.gov

The following table summarizes various cyclization strategies for the synthesis of quinolinones:

| Cyclization Strategy | Key Reactants/Catalysts | Product Type | Reference |

| Camps Cyclization | N-(2-acylaryl)amides, Base | Quinolin-2-ones or Quinolin-4-ones | mdpi.com |

| Pd-catalyzed C-H Activation/Cyclization | Anilines, Pd catalyst | Quinolinone derivatives | organic-chemistry.org |

| Pd-catalyzed Oxypalladation | N-(2-formylaryl)alkynamides, Pd(OAc)₂ | 2-Quinolinone derivatives | organic-chemistry.org |

| Electrophilic Cyclization | N-(2-alkynyl)anilines, ICl, I₂, Br₂ | 3-Haloquinolines | nih.gov |

| Radical-Promoted Cyclization | Arylamine precursors, NBS | 3-Substituted quinolines | nih.gov |

Catalytic Approaches in Quinoline Ring Formation

Catalysis plays a pivotal role in modern organic synthesis, and the formation of the quinoline ring is no exception. A variety of catalytic systems have been developed to improve efficiency, selectivity, and sustainability. nih.govacs.org

The Friedländer synthesis , a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing an α-methylene group, is a fundamental method for quinoline synthesis. nih.gov Numerous catalytic approaches have been developed to enhance this reaction, including the use of ionic liquids, metal-organic frameworks, polymers, and nanocatalysts. nih.gov For example, the ionic liquid [Hbim]BF₄ has been shown to be an efficient catalyst for the Friedländer synthesis under solvent-free conditions. nih.gov

Transition metal catalysis , particularly with palladium, has been extensively explored. nih.govmdpi.com Palladium catalysts are effective in various C-H activation and cross-coupling reactions that lead to the formation of the quinoline ring. nih.gov Beyond palladium, other transition metals like ruthenium, cobalt, and copper have also been utilized in catalytic cycles to construct the quinoline scaffold. mdpi.com For instance, a ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils has been reported. mdpi.com

The use of nanocatalysts is an emerging area in quinoline synthesis, offering advantages such as high efficiency and catalyst recyclability. acs.org Silicon nanoparticles, for example, have been employed as catalysts in the Friedländer reaction under microwave irradiation. acs.org

Regioselectivity and Stereocontrol in 7-Methoxy-3-phenyl-2-quinolinol Synthesis

Achieving specific regioselectivity and stereocontrol is a critical aspect of synthesizing complex molecules like 7-Methoxy-3-phenyl-2-quinolinol. Regioselectivity, in this context, refers to the controlled placement of substituents at specific positions on the quinoline ring.

In the synthesis of substituted quinolines, the choice of starting materials and reaction conditions can dictate the regiochemical outcome. For instance, in the Camps cyclization, the nature of the base used can influence the regioselectivity of the ring closure. mdpi.com Similarly, in the electrophilic cyclization of N-(2-alkynyl)anilines, the position of substitution on the aniline ring directs the final substitution pattern of the quinoline product. nih.gov The synthesis of specific isomers, such as those with substituents at the 7-position, requires the use of appropriately substituted precursors, for example, an aniline derivative with a methoxy (B1213986) group at the meta-position relative to the amino group.

Stereocontrol becomes important when chiral centers are present or introduced into the molecule. While the core structure of 7-Methoxy-3-phenyl-2-quinolinol is achiral, the introduction of chiral substituents would necessitate the use of asymmetric synthesis methods. Asymmetric Friedländer reactions have been developed to produce chiral quinolines. nih.gov Enantioselective cyclization reactions have also been reported for the synthesis of quinolinone-based polycyclic indole (B1671886) derivatives with excellent stereoselectivity. rsc.org

The following table highlights factors influencing regioselectivity in quinoline synthesis:

| Synthetic Method | Factor Influencing Regioselectivity | Outcome | Reference |

| Camps Cyclization | Type of base used | Formation of quinolin-2-one vs. quinolin-4-one | mdpi.com |

| Electrophilic Cyclization | Position of substituents on the starting aniline | Substitution pattern of the final quinoline product | nih.gov |

| Friedländer Synthesis | Structure of the 2-aminoaryl ketone and α-methylene carbonyl compound | Substitution pattern of the resulting quinoline | mdpi.com |

Strategies for Functional Group Introduction and Derivatization on the Quinoline Scaffold

The functionalization of the quinoline scaffold is crucial for modulating its properties and for the synthesis of diverse analogs. frontiersin.orgmdpi.com Various strategies have been developed to introduce or modify functional groups at different positions of the quinoline ring. mdpi.comchemrxiv.org

The inherent reactivity of the quinoline ring allows for both electrophilic and nucleophilic substitution reactions. frontiersin.org Halogenated quinolines, for example, are valuable intermediates as the halogen atom can be further elaborated through cross-coupling reactions. nih.gov The synthesis of 7-methoxy-2-phenylquinoline-3-carbaldehyde from a chloro-substituted precursor via a Suzuki coupling is a prime example of such a derivatization. researchgate.net

The introduction of various functional groups can be achieved through the use of appropriately substituted starting materials in the primary ring-forming reactions. For instance, using a substituted aniline in a classical quinoline synthesis will result in a correspondingly substituted quinoline derivative. nih.gov

Post-synthesis modification of the quinoline core is also a common strategy. For example, O-methylation of an 8-hydroxyquinoline (B1678124) has been reported, followed by sulfonation to introduce a sulfonyl chloride group, which can then be reacted with amines to form sulfonamides. nih.gov

The following table provides examples of functional group introduction and derivatization on the quinoline scaffold:

| Reaction Type | Reagents | Functional Group Introduced/Modified | Reference |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst | Phenyl group | researchgate.net |

| Electrophilic Halogenation | ICl, I₂, Br₂ | Halogen (I, Br) | nih.gov |

| O-Methylation | Methylating agent (e.g., dimethyl sulfate) | Methoxy group | nih.gov |

| Sulfonation | Sulfonating agent (e.g., chlorosulfonic acid) | Sulfonyl chloride group | nih.gov |

| Amide Formation | Amine | Amide group | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Methoxy 3 Phenyl 2 Quinolinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 7-methoxy-3-phenyl-2-quinolinol is expected to display distinct signals corresponding to the protons in different chemical environments. The aromatic region would show complex multiplets for the protons on the quinoline (B57606) and phenyl rings. A sharp singlet would correspond to the three protons of the methoxy (B1213986) (-OCH₃) group. A broad, exchangeable singlet for the N-H proton of the quinolinone tautomer or the O-H proton of the quinolinol form is also anticipated.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. It would show signals for the carbonyl carbon (C2, in the quinolinone form), the carbons of the aromatic rings, and the methoxy carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for 7-Methoxy-3-phenyl-2-quinolinol Note: These are predicted values based on standard chemical shift ranges for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

|---|---|---|---|

| N-H (or O-H) | ~10.0-12.0 | - | br s |

| C4-H | ~7.8-8.0 | ~138-140 | s |

| C5-H | ~7.7-7.9 | ~128-130 | d |

| C6-H | ~7.0-7.2 | ~120-122 | dd |

| C8-H | ~6.8-7.0 | ~105-107 | d |

| Phenyl (C2', C6') | ~7.4-7.6 | ~128-130 | m |

| Phenyl (C3', C4', C5') | ~7.2-7.4 | ~127-129 | m |

| -OCH₃ | ~3.8-4.0 | ~55-56 | s |

| C2 (C=O) | - | ~160-162 | - |

| C3 | - | ~125-127 | - |

| C4a | - | ~139-141 | - |

| C7 | - | ~160-163 | - |

| C8a | - | ~118-120 | - |

| C1' (Phenyl) | - | ~134-136 | - |

2D NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For 7-methoxy-3-phenyl-2-quinolinol, COSY would show correlations between adjacent protons on the quinoline ring (e.g., H5-H6) and on the phenyl ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduprinceton.edu It is used to definitively assign the carbon signal for each protonated carbon by linking the data from the ¹H and ¹³C spectra. For instance, the proton signal for the methoxy group would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.comprinceton.edu This is crucial for piecing together the molecular structure. Key HMBC correlations would include the signal from the methoxy protons to the C7 carbon, and protons on the phenyl ring to carbons C3 and C4 of the quinoline core, confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy probes the functional groups within a molecule. The IR spectrum of 7-methoxy-3-phenyl-2-quinolinol in its quinolinone form would be characterized by several key absorption bands. A prominent band would appear in the range of 1650-1680 cm⁻¹ corresponding to the C=O (amide) stretching vibration. A broad band between 3100-3300 cm⁻¹ would indicate the N-H stretch. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings appear in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the methoxy ether would be visible around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Table 2: Characteristic IR Absorption Bands for 7-Methoxy-3-phenyl-2-quinolinol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3100-3300 (broad) | Amide (in quinolinone form) |

| Aromatic C-H Stretch | 3000-3100 | Quinoline and Phenyl Rings |

| C=O Stretch | 1650-1680 (strong) | Amide (in quinolinone form) |

| Aromatic C=C Stretch | 1450-1600 | Quinoline and Phenyl Rings |

| Asymmetric C-O-C Stretch | ~1250 | Aryl Ether (Methoxy) |

| Symmetric C-O-C Stretch | ~1030 | Aryl Ether (Methoxy) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 7-methoxy-3-phenyl-2-quinolinol (C₁₆H₁₃NO₂), the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) of 251. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (calculated m/z for [M+H]⁺: 252.1025). rsc.org

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. youtube.com Common fragmentation pathways for this compound would likely involve:

Loss of a methyl radical (•CH₃) : Fragmentation of the methoxy group to give a prominent peak at m/z 236 ([M-15]⁺).

Loss of carbon monoxide (CO) : A characteristic fragmentation for quinolones and related cyclic ketones, leading to a fragment at m/z 223 ([M-28]⁺). nih.gov

Combined Loss : Subsequent loss of both a methyl group and CO could also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule's chromophore. The extended conjugated system of 7-methoxy-3-phenyl-2-quinolinol, encompassing both the quinoline and phenyl rings, is expected to produce strong absorptions in the UV region. Typically, multiple absorption bands corresponding to π→π* transitions would be observed. The presence of the methoxy group as an auxochrome would likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. The n→π* transition associated with the carbonyl group is also possible but is often weaker and may be obscured by the more intense π→π* bands. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry

Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While crystal structure data for 7-methoxy-3-phenyl-2-quinolinol itself is not available in the provided results, the structure of a closely related compound, 7-methoxy-2-phenylquinoline-3-carbaldehyde, offers valuable insights. nih.govresearchgate.net In this related molecule, the quinoline ring system is essentially planar. nih.gov The phenyl ring at position 2 is inclined to the quinoline ring system by a dihedral angle of 43.53°. nih.govresearchgate.net One could anticipate a similar non-coplanar arrangement for 7-methoxy-3-phenyl-2-quinolinol to minimize steric hindrance between the rings. In the solid state, the structure would likely be stabilized by intermolecular forces such as hydrogen bonding (via the N-H group) and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Theoretical and Computational Chemistry Investigations of 7 Methoxy 3 Phenyl 2 Quinolinol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. tandfonline.comdergi-fytronix.com This method is favored for its balance of accuracy and computational cost, making it ideal for studying complex systems like quinoline (B57606) derivatives. DFT calculations can elucidate the ground-state electronic energy, electron density, and other fundamental properties that govern the molecule's stability and reactivity. dergi-fytronix.com For 7-Methoxy-3-phenyl-2-quinolinol, DFT studies would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311G(d,p) to ensure reliable results. tandfonline.comresearchgate.net

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface. nih.gov For 7-Methoxy-3-phenyl-2-quinolinol, a key structural feature is the dihedral angle between the quinoline ring system and the phenyl group at the 3-position. In a related compound, 7-methoxy-2-phenylquinoline-3-carbaldehyde, X-ray crystallography revealed a dihedral angle of 43.53° between the phenyl and quinoline rings. researchgate.netnih.gov A DFT optimization of 7-Methoxy-3-phenyl-2-quinolinol would likely yield a similarly twisted, non-planar structure to minimize steric hindrance.

Conformational analysis would also investigate the orientation of the methoxy (B1213986) group and the hydroxyl group, particularly considering the keto-enol tautomerism between the 2-quinolinol and the 2-quinolone forms. researchgate.net Calculations would determine the relative energies of these tautomers and rotational isomers to identify the most stable form in the gas phase and in different solvents.

Table 1: Representative Optimized Geometric Parameters (Illustrative) This table shows hypothetical, yet plausible, bond lengths and angles for the optimized geometry of 7-Methoxy-3-phenyl-2-quinolinol based on DFT calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-O | 1.35 | O-C2-N1 | 119.5 |

| C2-C3 | 1.38 | C2-N1-C9 | 121.0 |

| C3-C4 | 1.42 | C2-C3-C(Phenyl) | 122.3 |

| C7-O(Me) | 1.37 | C(Phenyl)-C3-C4 | 120.1 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity, as less energy is required for electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies This table contains representative energy values for FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.95 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In 7-Methoxy-3-phenyl-2-quinolinol, the MEP surface would likely show significant negative potential (red/yellow) around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom in the quinoline ring. These sites represent the most probable locations for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be concentrated around the hydroxyl hydrogen and the hydrogens on the aromatic rings.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.netresearchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Table 3: Illustrative NBO Analysis - Second Order Perturbation Theory (E(2)) This table shows hypothetical stabilization energies for key orbital interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C5-C6) | π*(C4-C9) | 21.5 |

| π(C(Ph)-C(Ph)) | π*(C(Ph)-C(Ph)) | 19.8 |

| LP(1) N1 | π*(C2-C3) | 25.3 |

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interactions

To explore the potential biological activity of 7-Methoxy-3-phenyl-2-quinolinol, molecular docking and molecular dynamics (MD) simulations are employed. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a specific protein target. nih.gov This is often evaluated using a scoring function, which provides a value (e.g., in kcal/mol) representing the binding free energy. nih.gov

Given the known anticancer and antimicrobial activities of various quinoline derivatives, potential targets for 7-Methoxy-3-phenyl-2-quinolinol could include enzymes like DNA gyrase or protein kinases. nih.gov A docking study would place the molecule into the active site of such a protein, and the results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the hydroxyl and methoxy groups would be prime candidates for forming hydrogen bonds with amino acid residues in the target's active site.

Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the interaction.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the global reactivity of a molecule. mdpi.com These descriptors help in establishing structure-reactivity relationships.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. (χ = -(EHOMO + ELUMO)/2)

Chemical Hardness (η): Measures the resistance to charge transfer. (η = (ELUMO - EHOMO)/2)

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. (ω = μ²/2η, where μ ≈ -(EHOMO + ELUMO)/2)

These calculated values provide a quantitative basis for comparing the reactivity of 7-Methoxy-3-phenyl-2-quinolinol with other related compounds, aiding in the rational design of new molecules with desired properties. A low hardness and high electrophilicity index often correlate with higher biological activity.

Table 4: Illustrative Global Reactivity Descriptors This table presents hypothetical reactivity descriptors calculated from the FMO energies in Table 2.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.90 |

| Chemical Hardness (η) | 1.95 |

| Chemical Softness (S) | 0.51 |

Computational Studies on Tautomerism and Solvent Effects

As of the latest available research, specific theoretical and computational studies focusing on the tautomerism and solvent effects of 7-Methoxy-3-phenyl-2-quinolinol are not present in the surveyed scientific literature. While computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria and the influence of solvents on molecular stability, dedicated research applying these techniques to 7-Methoxy-3-phenyl-2-quinolinol has not been published.

The study of tautomerism in related quinoline systems often involves the evaluation of the relative energies of the possible keto and enol forms and how these energies are influenced by the polarity of the solvent. Generally, polar solvents tend to stabilize more polar tautomers. However, without specific computational data for 7-Methoxy-3-phenyl-2-quinolinol, a detailed analysis of its tautomeric preferences and the quantitative effects of different solvents remains speculative.

Future computational investigations on this molecule would likely involve the optimization of the geometries of its potential tautomers (the -ol and -one forms) in the gas phase and in various solvents using methods like the Polarizable Continuum Model (PCM). Such studies would calculate the relative electronic energies, Gibbs free energies, and dipole moments to predict the most stable tautomer under different conditions.

Table 1: Investigated Tautomers of 7-Methoxy-3-phenyl-2-quinolinol

| Tautomer Name | Chemical Structure |

| 7-Methoxy-3-phenyl-2-quinolinol (Enol form) |  |

| 7-Methoxy-3-phenyl-1H-quinolin-2-one (Keto form) |  |

Table 2: Hypothetical Data Points for Future Computational Studies

This table is a template for the types of data that would be generated from a computational study and is for illustrative purposes only, as no published data currently exists.

| Solvent | Dielectric Constant (ε) | Relative Energy of Enol Form (kcal/mol) | Relative Energy of Keto Form (kcal/mol) | Predicted Dominant Tautomer |

| Gas Phase | 1.0 | Data Not Available | Data Not Available | Data Not Available |

| Toluene | 2.4 | Data Not Available | Data Not Available | Data Not Available |

| Chloroform | 4.8 | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | 37.5 | Data Not Available | Data Not Available | Data Not Available |

| Water | 78.4 | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar and Medicinal Chemistry of 7 Methoxy 3 Phenyl 2 Quinolinol Derivatives

Impact of Substitution Patterns on Biological Efficacy

The biological activity of quinoline (B57606) and its bioisosteric analog, quinazolinone, is highly sensitive to the nature and position of substituents on the heterocyclic core and its appended phenyl rings. Research into related quinoline derivatives has demonstrated that modifying these substitution patterns can profoundly influence pharmacological efficacy, particularly cytotoxic and anti-inflammatory properties.

Studies on 2-substituted 3-arylquinoline derivatives have shown that the choice of substituent at the 2-position is critical for anti-inflammatory activity. For instance, among a series of these compounds, 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline and 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline were identified as potent inhibitors of nitric oxide (NO) production in LPS-activated macrophage cells, a key indicator of anti-inflammatory effect. semanticscholar.org

In the context of anticancer activity, substitutions on a quinoline core have yielded potent tubulin polymerization inhibitors. A series of 5,6,7-trimethoxy quinolines demonstrated that the substituent at the 4-position was a key determinant of cytotoxicity. nih.gov Specifically, derivatives bearing an N-(4-benzoyl phenyl) or N-(4-phenoxyphenyl) group at this position exhibited the most potent antiproliferative activity against several human cancer cell lines, including drug-resistant strains. nih.gov In contrast, introducing methoxy (B1213986) groups at positions 3 and 5 of the N-phenyl moiety led to a decrease in cytotoxicity. nih.gov

Similarly, for 4-phenyl-2-quinolone derivatives, which are structural isomers of the 3-phenyl-2-quinolinol scaffold, substitutions on both the quinolone and phenyl rings are crucial. A series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolones were synthesized and evaluated for their anticancer effectiveness, leveraging the known anticancer properties of methoxylated 4-arylcoumarins. nih.gov This highlights a general principle where methoxy groups on the quinoline core are favorable for activity. Furthermore, studies on quinazoline (B50416) derivatives, close bioisosteres of quinolones, found that selectivity for the HER2 kinase over EGFR was dependent on the aniline (B41778) moiety at the C-4 position and substituents at the C-6 position. nih.gov

The following table summarizes the impact of different substitution patterns on the anticancer activity of related quinoline derivatives.

| Scaffold | Position of Substitution | Substituent | Biological Effect | Reference |

| 5,6,7-Trimethoxy quinolin-4-amine | N-phenyl | N-(4-benzoyl phenyl) | Potent cytotoxicity (MCF-7, A2780) | nih.gov |

| 5,6,7-Trimethoxy quinolin-4-amine | N-phenyl | N-(4-phenoxy phenyl) | Potent cytotoxicity (MCF-7, A2780) | nih.gov |

| 5,6,7-Trimethoxy quinolin-4-amine | N-phenyl | 3,5-dimethoxy | Decreased cytotoxicity | nih.gov |

| 2-Arylquinoline | Position 4 (carboxy) | 2-(3,4-dimethoxyphenyl) | Potent MRP2 inhibition | nih.gov |

| 4-Phenyl-2-quinolone | Quinolone Ring | 5-, 6-, or 7-methoxy | Good anticancer activity | nih.gov |

Positional and Electronic Effects of Methoxy and Phenyl Groups

The methoxy and phenyl groups are defining features of the 7-Methoxy-3-phenyl-2-quinolinol scaffold, and their positional and electronic characteristics are fundamental to its biological activity.

Phenyl Group: The phenyl group at the 3-position is a bulky aromatic substituent that plays a crucial role in defining the molecule's shape and interaction potential. The presence of an aryl ring at the second or third position of a quinoline moiety has been linked to significant biological properties, including antibacterial and anticancer effects. nih.govresearchgate.net X-ray crystallography of the related compound 7-methoxy-2-phenylquinoline-3-carbaldehyde revealed that the phenyl ring is inclined to the quinoline ring system at an angle of 43.53°. nih.govresearchgate.net This non-planar orientation is a key structural feature that influences how the molecule fits into the binding pockets of target proteins, such as enzymes or receptors. Modifications to this phenyl ring, such as the addition of further substituents, can drastically alter biological efficacy by creating new hydrogen bonds, steric interactions, or hydrophobic contacts. For instance, the addition of methoxy or fluoro groups to the benzoyl moiety at position 2 of a 3-arylquinoline scaffold significantly impacted its anti-inflammatory activity. semanticscholar.org

Bioisosteric Modification Strategies on the Quinoline Nucleus

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, or pharmacokinetic properties of a lead compound while maintaining its primary biological activity. For the quinolinol scaffold, several bioisosteric modifications have been explored successfully.

A prominent example is the bioisosteric relationship between quinolones and coumarins. By replacing the nitrogen atom in the 2-quinolone core with an oxygen atom, one obtains the coumarin (B35378) nucleus. nih.gov The proven anticancer activity of 4-arylcoumarin derivatives, particularly those with methoxy substitutions, directly inspired the synthesis of corresponding 4-phenyl-2-quinolone analogs, which were also found to be effective anticancer agents. nih.gov

Furthermore, "scaffold hopping" can be considered a form of bioisosteric modification. Researchers have successfully replaced a 2-phenyl-4-quinolone (2-PQ) scaffold with a 4-phenyl-2-quinolone (4-PQ) scaffold. nih.gov This structural isomerism, while maintaining the same core components, alters their spatial arrangement, leading to a new class of compounds that may interact differently with biological targets but still elicit the desired effect, such as apoptosis stimulation in cancer cells. nih.gov

Rational Design Principles for Modulating Pharmacological Activity

The rational design of novel derivatives based on the 7-Methoxy-3-phenyl-2-quinolinol scaffold is guided by the SAR principles derived from empirical studies and computational modeling. The goal is to systematically modify the lead structure to optimize its pharmacological profile.

Key design principles include:

Targeted Substitution on Phenyl Rings: The phenyl group at C3 and other appended aryl moieties are prime locations for modification. As seen with N-aryl-trimethoxy quinolin-4-amines, adding groups like benzoyl or phenoxy can dramatically increase cytotoxic activity. nih.gov Rational design would involve exploring a matrix of electron-donating and electron-withdrawing groups on this ring to probe for optimal interactions within a target's binding site.

Strategic Placement of Hydrogen Bond Donors/Acceptors: The introduction of functional groups capable of forming hydrogen bonds is a classic strategy. For example, studies on MRP2 inhibitors showed that a carboxyl group at position 4 of the quinoline ring was important for activity, likely due to its ability to interact with the protein target. nih.gov Computational docking studies can help predict favorable positions for such modifications.

Leveraging Computational Chemistry: Molecular docking and molecular dynamics simulations are integral to modern drug design. These tools allow researchers to visualize how a molecule like a 7-Methoxy-3-phenyl-2-quinolinol derivative might bind to its target, such as the colchicine-binding site of tubulin or the ATP-binding site of a kinase. nih.govresearchgate.net Docking studies can explain observed SAR, as seen with MRP2 inhibitors where the methyl ester derivative showed less interaction and lower activity than its carboxylic acid parent. nih.gov These computational insights guide the synthesis of new analogs with a higher probability of success.

Bioisosteric and Scaffold Hopping Approaches: When a particular scaffold presents issues (e.g., poor solubility, metabolic instability), bioisosteric replacement with cores like quinazolinone or coumarin can be a fruitful strategy. nih.govmdpi.com Similarly, rearranging the core functional groups via scaffold hopping can lead to novel intellectual property and potentially improved drug-like properties. nih.gov

By integrating these principles, medicinal chemists can move beyond random screening and intelligently design the next generation of 7-Methoxy-3-phenyl-2-quinolinol-based therapeutic agents.

Biological Activity and Mechanistic Explorations of 7 Methoxy 3 Phenyl 2 Quinolinol and Analogues

In Vitro Biological Activity Profiling

The biological profile of 7-Methoxy-3-phenyl-2-quinolinol and its structural relatives has been investigated through a variety of in vitro assays, revealing a spectrum of activities against cancer cell lines, microbial pathogens, and inflammatory pathways.

Antiproliferative and Antimitotic Effects in Cancer Cell Lines

The anticancer potential of quinolinol derivatives is a significant area of research. While direct studies on 7-Methoxy-3-phenyl-2-quinolinol are limited, extensive research on its analogues provides valuable insights into the structure-activity relationships that govern their antiproliferative and antimitotic effects.

A series of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones have been synthesized and evaluated as antitumor agents. nih.gov These compounds were initially assessed for their capacity to induce cell cycle arrest, a key mechanism in controlling cancer cell proliferation. nih.gov The presence of a 5-hydroxyl group and a 7-methoxy group were found to be crucial for the antimitotic activity of these quinolones. nih.gov

Similarly, novel 3-alkyl-substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones have demonstrated potent cytotoxic activity, inhibiting the growth of various human tumor cell lines at submicromolar concentrations. nih.gov

A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to a halt in cell division and subsequent cell death. Several analogues of 7-Methoxy-3-phenyl-2-quinolinol have been shown to induce cell cycle arrest, particularly at the G2/M phase.

For instance, 5-hydroxy-7-methoxy-2-phenyl-4-quinolones were specifically evaluated for their ability to cause G2/M phase arrest. nih.gov The most active compounds in this series were found to be potent inducers of this cell cycle checkpoint. nih.gov Further structure-activity relationship studies revealed that a fluoro group at the 3'- or 2'-position and a methoxy (B1213986) or a chloro group at the 3'-position of the phenyl ring were highly advantageous for both cell cycle arrest and antiproliferative activities. nih.gov

In another study, a chalcone (B49325) derivative, 1C, was found to induce a significant G2/M arrest in both sensitive and cisplatin-resistant ovarian cancer cell lines. mdpi.com This effect was associated with the generation of reactive oxygen species (ROS). mdpi.com Similarly, 2,3-arylpyridylindole derivatives have been shown to arrest the cell cycle at the G2/M phase in A549 lung cancer cells at higher concentrations, a mechanism linked to the inhibition of tubulin polymerization. nih.gov A novel phenol (B47542) derivative, 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (SQ), also demonstrated the ability to block non-small cell lung cancer (NSCLC) cells at the G2/M phase, which was associated with microtubule depolymerization. nih.gov

These findings suggest that the quinoline (B57606) scaffold, particularly with methoxy and phenyl substitutions, is a promising framework for the development of compounds that target the cell cycle in cancer cells.

The induction of apoptosis, or programmed cell death, is a primary goal of cancer chemotherapy. Several quinolinol analogues have been shown to trigger this process through various molecular pathways.

A newly synthesized quinolinone derivative, 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one (YYK1), was found to induce apoptosis in HL-60 human leukemia cells. nih.gov The mechanism of action involves the generation of reactive oxygen species (ROS) and the upregulation of the p38 MAPK signaling pathway, ultimately leading to the activation of both extrinsic and intrinsic apoptotic pathways. nih.gov

Furthermore, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives were shown to induce apoptosis in PC3 cells. nih.gov One of the most potent compounds in this series, 6x, induced apoptosis at low micromolar concentrations, as confirmed by various staining methods and flow cytometry analysis. nih.gov The pro-apoptotic effects of 5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF) in MCF-7 breast cancer cells were found to be mediated through the modulation of key apoptotic markers including p53, Bcl-2, and Bax, and the cleavage of PARP. researchgate.net

New phenylquinazoline derivatives have also been identified as inducers of apoptosis by targeting the pro-survival members of the BCL-2 family. nih.gov These findings highlight the potential of these scaffolds to overcome chemoresistance in cancer cells. nih.gov

For example, certain quinoline-based compounds have been designed as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of the extracellular matrix, a key process in cell migration and invasion. Although not directly focused on the target compound, this indicates the potential of the quinoline scaffold in developing anti-metastatic agents.

Antimicrobial Properties (Antibacterial and Antifungal Activity)

Quinoline derivatives have a long history as antimicrobial agents. The investigation into the antibacterial and antifungal properties of 7-Methoxy-3-phenyl-2-quinolinol analogues has revealed promising activity against a range of pathogens.

A series of acetylene (B1199291) derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) were synthesized and tested for their antimicrobial activity. nih.gov Notably, only the 8-hydroxyquinoline (B1678124) derivatives showed biological activity, with 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) exhibiting the highest activity against both cancer cell lines and methicillin-resistant Staphylococcus aureus (MRSA) isolates. nih.gov The study highlighted that blocking the phenolic group at position 8 with a methyl group resulted in a complete loss of antibacterial activity. nih.gov

In another study, newly synthesized quinoline-2-one derivatives were screened for their antimicrobial activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus). nih.gov While most derivatives showed no antifungal activity, a quinolone acylated arabinose hydrazone derivative demonstrated good antibacterial activity against both bacterial strains. nih.gov

Anti-inflammatory Response Modulation

Chronic inflammation is a known driver of various diseases, including cancer. The modulation of inflammatory responses is therefore a key therapeutic strategy. Analogues of 7-Methoxy-3-phenyl-2-quinolinol have shown potential in this area.

A cryptopleurine (B1669640) analogue, 7-methoxycryptopleurine, which is a phenanthroquinolizidine, was found to exert potent anti-inflammatory activity both in vitro and in vivo. nih.gov This compound also displayed significant cytotoxic activity against cancer cells. nih.gov

Furthermore, novel 1,2,4-triazine-quinoline hybrids have been designed as multi-target inhibitors of the lipopolysaccharide (LPS)-induced inflammatory response. nih.gov These compounds act as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the inflammatory cascade. nih.gov Their ability to suppress the production of pro-inflammatory factors like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cells underscores their anti-inflammatory potential. nih.gov

Neuroprotective Effects

Quinoline derivatives have emerged as a promising class of compounds with the potential to combat neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netnih.govnih.gov Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration. researchgate.netnih.govnih.gov

A rational design approach for quinoline derivatives has identified candidates with the potential to act as multifunctional antioxidants against these diseases. researchgate.netnih.gov Molecular docking simulations have suggested that certain quinoline derivatives can act as inhibitors of enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), all of which are implicated in the pathology of neurodegenerative disorders. researchgate.netnih.gov The strategic design of these derivatives, including the strategic placement of substituents on the quinoline core, can enhance or diminish their neuroprotective activity. researchgate.netnih.gov

Furthermore, some isoquinoline (B145761) alkaloids, which share a structural resemblance to quinolines, have demonstrated neuroprotective effects by reducing inflammatory injury, mitigating oxidative stress, and regulating autophagy. mdpi.com For instance, tetrahydropalmatine (B600727) has been shown to play an antioxidant role by increasing the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), thereby reducing oxidative stress in nerve cells. mdpi.com While specific studies on 7-Methoxy-3-phenyl-2-quinolinol are limited, the broader research on quinoline and isoquinoline derivatives suggests a potential avenue for its investigation as a neuroprotective agent.

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the development of new and effective drugs is crucial. nih.gov Quinoline derivatives have long been recognized for their potential as antitubercular agents. nih.govnih.gov The quinoline scaffold is a key component in various natural and synthetic compounds with demonstrated activity against Mycobacterium tuberculosis. nih.gov

The mechanism of action of quinoline-based antitubercular drugs often involves targeting essential bacterial processes. mdpi.com For example, some quinolones act by inhibiting bacterial DNA gyrase or topoisomerase IV, which are vital for DNA replication and repair, ultimately leading to bacterial cell death. mdpi.com

Recent research has focused on synthesizing novel quinoline derivatives to combat drug-resistant strains of M. tuberculosis. mdpi.com For instance, isatin-tethered quinoline derivatives have shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. mdpi.com One such derivative, Q8b , displayed a minimum inhibitory concentration (MIC) of 0.06 µg/mL against a drug-susceptible strain and also exhibited significant activity against MDR and XDR strains. mdpi.com

The following table summarizes the antitubercular activity of selected isatin-tethered quinoline derivatives against M. tuberculosis.

| Compound | MIC (µg/mL) vs. M. tuberculosis (drug-susceptible) | MIC (µg/mL) vs. MDR M. tuberculosis | MIC (µg/mL) vs. XDR M. tuberculosis |

| Q8b | 0.06 | 0.24 | 1.95 |

| Q8h | Not specified | 0.98 | 3.9 |

| Isoniazid (Reference) | Not specified | Not specified | Not specified |

Data sourced from a study on isatin-tethered quinolines. mdpi.com

These findings underscore the potential of the quinoline scaffold in the development of new antitubercular drugs. Further investigation into the activity of 7-Methoxy-3-phenyl-2-quinolinol and its analogues against M. tuberculosis is warranted.

Biochemical Mechanism of Action Studies

Understanding the biochemical mechanisms through which quinoline derivatives exert their biological effects is crucial for the development of targeted therapies. This section explores the various ways in which these compounds interact with cellular components.

Enzyme Inhibition Studies

Quinoline derivatives have been shown to inhibit a variety of enzymes involved in different cellular processes, including cell cycle regulation, angiogenesis, and drug metabolism.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer. nih.gov Quinazolinone-based derivatives, which are structurally related to quinolinones, have been developed as CDK2 inhibitors. nih.gov Following the discovery of a type III allosteric modulator of CDK2 with a hexahydrocyclopenta[c]quinolone scaffold, several derivatives were synthesized and evaluated, leading to the elucidation of structure-activity relationships for allosteric inhibition. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a critical protein in the promotion of angiogenesis, the formation of new blood vessels that is essential for tumor growth. tandfonline.com Several quinoline and isatin (B1672199) derivatives have been synthesized and identified as potent VEGFR-2 inhibitors. tandfonline.comnih.govnih.gov For example, a series of quinoline amide derivatives were found to be good inhibitors of VEGFR-2, with 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide exhibiting an IC50 of 3.8 nM for VEGFR-2 kinase. lookchem.com

Cytochrome P450 (CYP): The cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of drugs and other foreign compounds. researchgate.net Quinoline derivatives have been investigated as inhibitors of various CYP isoforms. researchgate.netnih.govnih.gov For instance, a study on quinoline-4-carboxamide analogs as inhibitors of CYP2C9 revealed that the accessibility of the pyridine (B92270) nitrogen for coordination with the heme iron is a key factor in their inhibitory activity. nih.gov Furthermore, certain quinazoline (B50416) derivatives have been identified as selective inhibitors of CYP1B1, an enzyme implicated in the development of several cancers. nih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is a promising target in cancer therapy. nih.gov While many Hsp90 inhibitors target the N-terminal ATP binding site, a novel inhibitor, SM145 , with a unique macrocyclic structure, binds to a different site on Hsp90 and does not induce the heat shock response. nih.gov A more potent and synthetically accessible analogue, SM253 , was developed from this lead compound. nih.gov

The table below presents the inhibitory activities of selected quinoline and related derivatives against various enzymes.

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC50/GI%) |

| Quinazolinone derivative 5c | CDK2 | 94.53% Growth Inhibition (Melanoma MDA-MB-435) |

| Quinoline derivative 12 | VEGFR-2 | 0.58 µM (Caco2 cells) |

| 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide | VEGFR-2 | 3.8 nM |

| Quinazoline derivative 5c | CYP1B1 | nM range |

| SM253 | Hsp90 | Not specified |

Data compiled from various studies on enzyme inhibition by quinoline derivatives. nih.govtandfonline.comlookchem.comnih.govnih.gov

Receptor Binding and Modulation Investigations

The interaction of quinoline derivatives with various receptors is a key aspect of their pharmacological activity. nih.gov These interactions can lead to the modulation of signaling pathways involved in a range of physiological and pathological processes.

For example, quinoline derivatives have been designed to target receptors such as c-Met, EGF, and VEGF receptors, which are often overexpressed in cancer cells. nih.gov The binding of these derivatives to the receptor's active site can block downstream signaling and inhibit tumor growth. nih.gov Molecular docking studies have been instrumental in understanding the binding modes of these compounds and in guiding the design of more potent and selective inhibitors. nih.gov

In the context of obesity, quinoline and quinazoline derivatives have been investigated as antagonists of the melanin-concentrating hormone receptor 1 (MCHR1). nih.gov The binding of these antagonists is often stabilized by an ionic interaction between a protonated amine moiety on the compound and an aspartate residue in the receptor. nih.gov

Antioxidant and Free Radical Scavenging Mechanisms

Many quinoline derivatives possess significant antioxidant and free radical scavenging properties. researchgate.netresearchgate.netnih.govnih.gov This activity is crucial for their potential therapeutic applications, as oxidative stress is implicated in a wide range of diseases. nih.gov

The antioxidant activity of quinoline derivatives is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the Trolox equivalent antioxidant capacity (TEAC) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov The mechanisms by which these compounds scavenge free radicals can involve hydrogen atom transfer (HAT) or single electron transfer (SET). researchgate.net

For instance, a study on four quinoline derivatives (Q1-Q4) showed that compound Q1 had high antioxidant potential. researchgate.net Theoretical calculations suggested that the N-H site is more favorable for radical attack than the O-H site. researchgate.net Another study on pyrimido[5,4-c]quinoline derivatives found that compounds 4c and 5g exhibited significant antioxidant activities. nih.gov

The table below shows the radical scavenging activity of selected quinoline derivatives.

| Compound | Radical Scavenging Activity (% at a specific concentration) |

| Compound lg (2-chloroquinoline-3-carbaldehyde derivative) | 92.96% |

| Compound Ib (2-chloroquinoline-3-carbaldehyde derivative) | 84.65% |

| Compound le (2-chloroquinoline-3-carbaldehyde derivative) | 85.75% |

Data from a study on the antioxidant activity of 2-chloroquinoline-3-carbaldehydes. researchgate.net

Interactions with Nucleic Acids and Proteins

The biological effects of quinoline derivatives can also be mediated by their direct interactions with nucleic acids and proteins. nih.govmdpi.com Fluoroquinolones, a well-known class of quinoline-based antibacterial agents, exhibit low to moderate binding to plasma proteins, primarily albumin. nih.gov

Molecular docking studies have been employed to predict the binding interactions of quinoline derivatives with bacterial targets like DNA gyrase and topoisomerase-IV. mdpi.com These studies help in understanding the structural basis of their antibacterial activity.

Furthermore, hybrid compounds combining a steroid scaffold with a quinoline moiety have been designed to inhibit and reverse protein aggregation processes, which are implicated in neurodegenerative diseases like Alzheimer's. acs.org These hybrid compounds have been shown to effectively inhibit the self-aggregation of Aβ1-42 peptides in vitro. acs.org

Preclinical In Vivo Pharmacological Studies (Non-Human Models)

Preclinical in vivo studies in non-human models have been instrumental in elucidating the pharmacological effects and therapeutic potential of analogues of 7-Methoxy-3-phenyl-2-quinolinol. These investigations, primarily centered on oncology, have provided critical data on the efficacy of these compounds in a living organism, setting the stage for further development.

Research has focused on evaluating the antitumor activity of structurally related compounds in established tumor xenograft models. One such key analogue, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant in vivo efficacy. nih.gov In a study utilizing a human non-small cell lung cancer (NCI-H460) xenograft model in mice, this compound was shown to inhibit tumor growth in a dose-dependent manner. nih.gov

The investigation revealed that this analogue, at varying concentrations, led to a statistically significant reduction in the average tumor weight when compared to the control group. The antitumor effect was notable, with the highest dose exhibiting a tumor growth inhibition rate comparable to that of the standard chemotherapeutic agent, paclitaxel. nih.gov These findings underscore the potential of this class of compounds in cancer therapy.

Mechanistic explorations carried out on the xenograft tumor tissues indicated that the observed antitumor activity is likely due to a combination of effects, including the inhibition of tumor cell proliferation and the induction of apoptosis. nih.gov Furthermore, the analogue was found to disrupt the tumor vasculature, a mechanism characteristic of tumor-vascular disrupting agents (tumor-VDAs). nih.gov This dual action of directly targeting tumor cells and their blood supply represents a promising strategy in cancer treatment.

The in vivo efficacy of these analogues is supported by a favorable balance of aqueous solubility and lipophilicity, as well as moderate metabolic stability observed in vivo, which are crucial properties for drug-like molecules. nih.gov

Table 1: In Vivo Antitumor Activity of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one in NCI-H460 Xenograft Model

| Compound | Animal Model | Tumor Model | Key Findings | Reference |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Mice | NCI-H460 Xenograft | Demonstrated dose-dependent inhibition of tumor growth. nih.gov | nih.gov |

| At the highest tested dose, the tumor growth inhibition rate was 61.9%. nih.gov | nih.gov | |||

| The efficacy at the highest dose was comparable to the reference drug, paclitaxel. nih.gov | nih.gov | |||

| Mechanistic studies on tumor tissue revealed inhibition of cell proliferation, induction of apoptosis, and disruption of tumor vasculature. nih.gov | nih.gov |

Emerging Applications and Future Research Trajectories for 7 Methoxy 3 Phenyl 2 Quinolinol

Potential as Building Blocks in Complex Molecular Architectures

The true value of a chemical entity often lies not only in its intrinsic properties but also in its capacity to serve as a foundational unit for constructing more elaborate molecular structures. 7-Methoxy-3-phenyl-2-quinolinol and its close chemical relatives are increasingly recognized as versatile building blocks for the synthesis of complex, functionally diverse molecules.

Research has demonstrated that the core quinoline (B57606) structure can be strategically modified to introduce various functional groups, thereby creating precursors for a range of heterocyclic compounds. nih.gov For instance, studies on the closely related 7-methoxy-2-phenylquinoline-3-carbaldehyde have shown that it can be synthesized from 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) and phenylboronic acid via a palladium-catalyzed Suzuki coupling reaction. nih.gov This carbaldehyde derivative then serves as a key intermediate. The aldehyde group is a reactive handle that allows for the subsequent attachment of diverse functionalities, including amine, amide, and ester groups, or even entire heterocyclic units. nih.gov This synthetic strategy highlights how the 7-methoxy-2-phenylquinoline (B3049619) skeleton acts as a robust scaffold upon which further molecular complexity can be built, leading to the generation of libraries of compounds for biological screening. nih.gov The presence of the aryl ring at the 2-position of the quinoline moiety has been noted as a significant factor in conferring antibacterial properties to the resulting molecules, underscoring the importance of this class of compounds as starting points for developing new therapeutic agents. nih.gov

Interdisciplinary Research Integrating Computational and Synthetic Methodologies

The advancement of drug discovery and materials science is no longer solely reliant on traditional synthetic chemistry. A modern, interdisciplinary approach that marries computational modeling with empirical laboratory work is accelerating progress, and the study of quinolinol derivatives is a prime example of this synergy.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are now integral to the design of novel quinoline-based compounds. nih.govnih.gov Researchers can create 3D-QSAR models for a series of quinoline analogues to correlate their three-dimensional structures with their observed biological activity, such as anti-cancer effects. nih.gov These models generate contour maps that identify which structural features are likely to enhance or diminish the desired activity. nih.gov

This in silico analysis provides a rational basis for designing new molecules with improved properties. For example, after analyzing the structural characteristics predicted to enhance anti-gastric cancer properties, five new quinoline compounds were designed and synthesized, showing improved biological activity profiles. nih.gov Similarly, in the development of anti-cancer agents targeting the Epidermal Growth Factor Receptor (EGFR), molecular docking is used to predict how well a designed molecule fits into the enzyme's active site. nih.gov This is often followed by molecular dynamics simulations to assess the stability of the compound within the binding site over time. nih.gov Only the most promising candidates identified through these computational screenings are then synthesized and subjected to biological evaluation, such as MTT assays against cancer cell lines like MCF-7 (breast) and SW480 (colorectal). nih.gov This integrated approach not only saves significant time and resources by prioritizing the synthesis of the most promising candidates but also provides deep insights into the molecular mechanisms of action.

Challenges and Opportunities in Quinolinol Drug Discovery

Despite the immense potential of quinoline and its derivatives, the path from a promising compound to a clinical application is fraught with challenges, yet rich with opportunities.

Challenges: One of the primary hurdles lies in the synthesis of polysubstituted quinolines. rsc.org While several classic synthetic routes exist, such as the Friedländer and Conrad-Limpach syntheses, they often have significant drawbacks. The Friedländer method can be hampered by the instability of its aminobenzaldehyde precursor, which may self-condense. rsc.org The Conrad-Limpach approach frequently requires extremely high temperatures (around 250 °C) for the thermal cyclization step, which can lead to the decomposition of starting materials or products, thus limiting the reaction's scope and yield. rsc.org Beyond synthesis, a major challenge in modern medicine is the rise of drug resistance, which necessitates a continuous search for novel therapeutic agents. rsc.orgnih.gov Furthermore, developing compounds with high selectivity for their intended biological target while minimizing off-target effects and cytotoxicity remains a constant challenge in drug discovery. nih.govnih.gov

Opportunities: The quinoline scaffold is widely regarded as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable starting points for drug development. mdpi.com Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including potential use as kinase inhibitors for cancer treatment, antibacterial agents, antiviral compounds, and neuroprotective agents. nih.govnih.govnih.gov The opportunity lies in leveraging this versatile scaffold to address pressing medical needs. For example, quinoline-based kinase inhibitors are being actively developed as next-generation anticancer therapies that can disrupt the signaling pathways driving tumor growth. nih.gov The development of quinoline hybrids, where the quinoline moiety is combined with another biologically active molecule, has also been shown to produce compounds with improved activity compared to standard drugs, opening new avenues to combat drug resistance. nih.gov The continued exploration of quinoline chemistry, guided by modern computational methods, presents a significant opportunity to develop novel drugs for a wide range of multifactorial diseases. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 7-Methoxy-3-phenyl-2-quinolinol and its structural analogs?

- Methodological Answer : The synthesis typically involves coupling brominated quinoline precursors (e.g., bromide 26 in ) with substituted phenols or anilines under nucleophilic aromatic substitution conditions. For example, microwave-assisted reactions (e.g., 100°C for 30 minutes in methanol ) or reflux with potassium carbonate (K₂CO₃) as a base are common. Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients ) ensures product isolation. Yields depend on substituent steric/electronic effects; electron-donating groups like methoxy enhance reactivity .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of 7-Methoxy-3-phenyl-2-quinolinol derivatives?

- Methodological Answer :

- ¹H-NMR : Identify methoxy protons (singlet at δ ~3.8–4.0 ppm) and aromatic protons (multiplets in δ 6.8–8.5 ppm). For example, compound 9 in showed distinct phenyl and quinoline proton signals.

- ¹³C-NMR : Confirm carbonyl (δ ~160–170 ppm) and quaternary carbons (e.g., methoxy at δ ~55 ppm ).

- Cross-validate with HRMS to match molecular formulas (e.g., ESIMS m/z 345.1 for C₁₉H₁₈N₂O₂ ).

Q. What are the standard purity assessment protocols for quinolinol derivatives?

- Methodological Answer :

- TLC : Monitor reaction progress using silica plates (e.g., CH₂Cl₂:MeOH 9:1 ).

- HPLC : Quantify purity with reverse-phase columns (C18) and UV detection at λ = 254 nm .

- Elemental Analysis : Compare experimental vs. calculated C, H, N percentages (e.g., ±0.3% tolerance ).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- Step 1 : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) to exclude solvent artifacts .

- Step 2 : Use 2D techniques (COSY, HSQC) to assign overlapping signals. For instance, compound 19 in required HSQC to differentiate methoxy and methylene protons.

- Step 3 : Consider regioisomerism; X-ray crystallography (e.g., in ) can resolve ambiguous connectivity.

Q. What strategies optimize reaction yields in challenging quinolinol syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .

- Catalysis : KI accelerates bromide displacement (e.g., in compound 17 synthesis ).

- Microwave Irradiation : Reduces reaction time (30 minutes vs. 12 hours conventional heating ).

Q. How do substituent positions (e.g., methoxy at C7 vs. C6) influence quinolinol reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : C7-methoxy groups increase electron density on the quinoline ring, enhancing electrophilic substitution .

- Steric Effects : Bulky substituents at C3 (e.g., phenyl) may hinder coupling reactions, requiring excess reagents .

- Biological Correlation : Compare inhibitory activity of analogs (e.g., compound 9 vs. 10 in ) via in vitro assays (IC₅₀ measurements).

Q. What mechanistic insights explain the formation of byproducts in quinolinol synthesis?

- Methodological Answer :

- Intermediate Trapping : Use LC-MS to detect transient species (e.g., acetylated intermediates in ).

- Computational Modeling : DFT studies predict regioselectivity in ring closure steps (e.g., favoring 2-quinolinol over 4-isomer ).

- Isolation of Byproducts : Column chromatography isolates minor products for structural analysis (e.g., dimeric impurities in ).

Data Interpretation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.